3-Chloro-2-methylthiobenzamide
Description
Contextualizing Substituted Thiobenzamides in Organic Chemistry
Substituted thiobenzamides, a class of organic compounds characterized by a benzene (B151609) ring attached to a thioamide group (-C(=S)NH₂), are of considerable interest in chemical research. Their importance stems from two primary areas: their role as versatile synthetic intermediates and their diverse biological activities.
In synthetic organic chemistry, the thioamide functional group is a key building block for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds. For instance, substituted thiobenzamides are precursors to benzothiazoles, a nucleus found in compounds with a wide array of pharmacological properties. chemistryjournal.net They are also critical in the synthesis of isothiazolinones, a class of biocides and important structural units in pharmaceutical and agricultural chemicals. mdpi.comresearchgate.netwikipedia.org The conversion of 2-methylthiobenzamides to benzo[d]isothiazol-3(2H)-ones is a notable synthetic route, often achieved through intramolecular N–S bond formation. mdpi.commdpi.com
The biological profile of substituted thiobenzamides is broad and has been the subject of extensive investigation. Depending on the nature and position of the substituents on the benzene ring, these compounds have demonstrated a range of activities. Research has highlighted their potential as antimicrobial, antifungal, antitumor, and anti-inflammatory agents. chemistryjournal.netresearchgate.netontosight.ai The mechanism of action for some of these biological effects is thought to involve metabolic S-oxidation, which converts the relatively inert thiocarbonyl group into reactive intermediates that can interact with biological targets. nih.gov The table below summarizes some of the documented biological activities for this class of compounds.
| Biological Activity | Examples of Investigated Compounds | Reference |
|---|---|---|
| Antimicrobial / Antibacterial | Hydroxy-substituted thiobenzanilides, Benzothiazole derivatives | chemistryjournal.netresearchgate.net |
| Antifungal | Hydroxy-substituted thiobenzanilides | researchgate.net |
| Antitumor | Substituted 2-(4-aminophenyl)benzothiazoles | chemistryjournal.net |
| Anti-inflammatory | N-Methylthiobenzamide | ontosight.ai |
| Hepatotoxicity | Thiobenzamide (B147508) and its substituted derivatives | nih.govacs.org |
Rationale for Academic Investigation of 3-Chloro-2-methylthiobenzamide
The specific academic interest in this compound is driven by its distinct structural features, which suggest potential applications in medicinal chemistry and materials science. The rationale for its investigation can be understood by considering its core structure and the influence of its substituents.
Firstly, the compound is a 2-methylthiobenzamide derivative. This structural motif is a known and efficient precursor for the synthesis of benzo[d]isothiazol-3(2H)-ones. mdpi.com Research has shown that 2-methylthiobenzamides can undergo intramolecular cyclization to form the isothiazolinone ring system, a reaction often facilitated by reagents like Selectfluor which activate the methylthio group. mdpi.commdpi.comacs.org Given that benzoisothiazol-3-ones are important structural units in biologically active compounds, the synthesis and study of potential precursors like this compound are of significant interest. researchgate.net
Secondly, recent research has identified the 2-methylthiobenzamide scaffold as a novel zinc-binding group that can act as a highly selective and potent inhibitor of histone deacetylase 3 (HDAC3). acs.org The discovery of compound 16 (a 2-methylthiobenzamide derivative) as a potent and exceptionally selective HDAC3 inhibitor has opened a new avenue for drug discovery. acs.org This makes analogues such as this compound compelling targets for synthesis and biological evaluation to explore structure-activity relationships within this new class of HDAC inhibitors.
Thirdly, the presence and position of the chloro substituent are critical. It is well-documented that substituents on the benzamide (B126) ring significantly influence the biological activity and toxicological profile of thiobenzamides. nih.gov Electron-withdrawing groups, such as chlorine, and their position on the ring can alter the compound's reactivity, lipophilicity, and metabolic fate. nih.gov The study of specific isomers like this compound is therefore essential to build a comprehensive understanding of how substitution patterns affect the compound's properties, including potential hepatotoxicity, which is a known characteristic of some thioamides. nih.govacs.org
The combination of a synthetically valuable 2-methylthio core with a modulating 3-chloro substituent provides a strong rationale for the academic investigation of this compound as a potential building block for complex heterocycles and as a candidate for new therapeutic agents.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClNS |
| IUPAC Name | 3-chloro-2-(methylthio)benzamide |
| Synonyms | This compound, 3-Chloro-2-methylbenzothioamide |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUCTISHCLIJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Methylthiobenzamide
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 3-Chloro-2-methylthiobenzamide, this analysis points to two primary precursors, distinguished by the functional group that will be converted into the thioamide.
Approaches from 3-Chloro-2-methylbenzamide (B2607966) and Related Benzo-derivatives
A primary retrosynthetic disconnection involves the direct conversion of the corresponding amide, 3-Chloro-2-methylbenzamide, to the target thioamide. This is a common and often straightforward transformation in organic synthesis. The synthesis of the precursor, 3-Chloro-2-methylbenzamide, can be envisioned from 3-chloro-2-methylbenzoic acid via activation (e.g., conversion to an acyl chloride) followed by amination. Alternatively, partial hydrolysis of the corresponding nitrile, 3-Chloro-2-methylbenzonitrile, can also yield the amide. The existence of related structures, such as 3-[(3-Chloro-2-hydroxypropyl)amino]-2-methylbenzamide, in chemical literature suggests that the 3-chloro-2-methylbenzamide scaffold is a viable synthetic intermediate. synhet.com
Utilization of 3-Chloro-2-methylbenzonitrile as a Synthon
Another key retrosynthetic approach identifies 3-Chloro-2-methylbenzonitrile as a logical precursor. guidechem.comnih.gov The nitrile group can be directly converted to a thioamide through the addition of a sulfur source. This method is particularly useful and can sometimes offer advantages in terms of reaction conditions and substrate scope. The synthesis of 3-Chloro-2-methylbenzonitrile itself can be achieved from 3-chloro-2-methylaniline (B42847) via a Sandmeyer reaction, or through other established methods for introducing a nitrile group onto an aromatic ring.
Development of Reaction Pathways for Thioamide Formation
Based on the identified precursors, two principal reaction pathways emerge for the synthesis of this compound: thionation of the corresponding amide and conversion from the nitrile.
Thionation Reagents and Catalysis in Synthesis
The conversion of amides to thioamides is a well-established transformation, often employing phosphorus- and sulfur-based reagents. The most common of these is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). mdpi.comnih.govorganic-chemistry.org The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. mdpi.com Another classical reagent for this purpose is phosphorus pentasulfide (P₄S₁₀). mdpi.com
These reactions proceed via the replacement of the carbonyl oxygen with a sulfur atom. While often efficient, these methods can require elevated temperatures and sometimes result in side products. The general conditions for such transformations are summarized in the table below.
| Precursor | Reagent | Solvent | Temperature | Typical Yield | Reference(s) |
| Benzamide (B126) | Lawesson's Reagent | Toluene | Reflux | High | semanticscholar.org |
| N-Aryl-substituted benzamides | N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | Acetonitrile | Room Temp | High | researchgate.net |
| Benzamide | P₄S₁₀ | Pyridine (B92270) | Reflux | Good | mdpi.com |
Mechanistic Studies of Thioamide Conversion
The mechanism of amide thionation with Lawesson's reagent is believed to involve a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reagent, forming a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloreversion to yield the thioamide and a stable phosphorus-oxygen byproduct, which is the driving force for the reaction. organic-chemistry.org
The conversion of nitriles to thioamides typically involves the addition of a nucleophilic sulfur species to the electrophilic carbon of the nitrile. A common method utilizes sodium hydrosulfide (B80085) (NaHS) or hydrogen sulfide (B99878) (H₂S) gas. monash.eduacs.orggoogle.com The reaction with NaHS is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), and the addition of magnesium chloride (MgCl₂) has been shown to improve conversion rates. monash.eduacs.org The reaction proceeds by nucleophilic attack of the hydrosulfide ion on the nitrile carbon, followed by protonation to give the thioamide.
| Precursor | Reagent(s) | Solvent | Temperature | Typical Yield | Reference(s) |
| Benzonitrile | NaHS, MgCl₂·6H₂O | DMF | Room Temp | High | monash.eduacs.org |
| Benzonitrile | NaHS (aq), Sulfur | Butanol | 90 °C | Good | google.com |
| Benzonitrile | H₂S, Triethylamine | Pyridine | Not specified | Good | google.com |
Optimization of Synthetic Procedures
The optimization of synthetic procedures for the preparation of this compound would focus on maximizing yield and purity while minimizing reaction time and the use of hazardous reagents.
For the thionation of 3-Chloro-2-methylbenzamide , key parameters to optimize include:
Reagent Stoichiometry: The molar ratio of Lawesson's reagent to the amide is crucial. Typically, 0.5 equivalents of Lawesson's reagent (which is a dimer) are used per equivalent of amide.
Solvent Choice: While toluene and xylene are common, other high-boiling point, inert solvents could be explored.
Temperature and Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) would determine the optimal balance to ensure complete conversion without degradation of the product. semanticscholar.org
For the conversion of 3-Chloro-2-methylbenzonitrile , optimization would involve:
Sulfur Source: Comparing the efficacy of different sulfur sources like NaHS, H₂S, or ammonium sulfide.
Catalyst/Additive: Investigating the effect of additives like MgCl₂ on the reaction rate and yield. monash.eduacs.org
Solvent and Temperature: While DMF at room temperature is reported to be effective, exploring other polar solvents and adjusting the temperature could lead to improved results. monash.eduacs.org Shorter reaction times are generally preferred to minimize potential side reactions.
A comparative study of these two routes would ultimately determine the most efficient and practical method for the synthesis of this compound on a laboratory or industrial scale.
Process Efficiency and Yield Enhancement Strategies
The efficient synthesis of this compound and its analogs is a key focus in process chemistry. A patented method highlights a streamlined approach starting from 3-chloro-2-aminotoluene. google.com This process involves a diazotization reaction in an acidic solution, followed by a reaction with an aqueous solution of a methanethiol (B179389) metal salt, such as sodium methyl mercaptide. google.com This method is noted for its use of readily available and inexpensive commercial raw materials, avoiding the need for organic solvents and simplifying the post-reaction workup. google.com The reported yield for this process is high, reaching over 80%, making it suitable for large-scale industrial production. google.com
Key reaction parameters that influence efficiency include temperature and the choice of reagents. The diazotization step is optimally carried out at temperatures between -20°C and 20°C, with a more suitable range being -5°C to 5°C. google.com While various acids like sulfuric acid, hydrochloric acid, or acetic acid can be used, hydrochloric acid is preferred. google.com For the subsequent reaction, an alkaline aqueous solution of a methanethiol metal salt is used, with sodium methyl mercaptide being a preferred option. google.com
Further strategies to enhance yield and efficiency in related benzamide syntheses often involve optimizing reaction conditions such as catalysts, solvents, and temperature. For instance, in the synthesis of other benzamide derivatives, coupling agents are frequently employed to facilitate the condensation reaction between a carboxylic acid and an amine. evitachem.com
Table 1: Process Parameters for the Synthesis of this compound
| Step | Parameter | Condition | Source |
|---|---|---|---|
| Diazotization | Starting Material | 3-Chloro-2-aminotoluene | google.com |
| Temperature | -5°C to 5°C (optimal) | google.com | |
| Acid | Hydrochloric acid (preferred) | google.com | |
| Reaction with Methanethiol Salt | Reagent | Sodium methyl mercaptide alkaline aqueous solution (preferred) | google.com |
| Yield | >80% | google.com |
Stereochemical Considerations in Synthetic Route Design
Stereochemistry plays a crucial role in the biological activity of many compounds. nih.gov While the core structure of this compound is achiral, the introduction of chiral centers during its synthesis or derivatization can lead to stereoisomers with potentially different pharmacological profiles. nih.gov
Synthetic routes that may introduce chirality include reactions involving prochiral centers or the use of chiral reagents or catalysts. For instance, if a synthetic route involved the reduction of a ketone or an imine, a new stereocenter could be created. The stereochemical outcome of such reactions, whether it leads to a racemic mixture or a specific stereoisomer, depends on the reaction mechanism and conditions. ucsd.edulibretexts.org
For example, a nucleophilic addition to a prochiral carbonyl group can generate a new stereogenic center. scribd.com The stereoselectivity of such a reaction is influenced by the steric and electronic properties of the reactants. scribd.com In the absence of a chiral influence (like a chiral catalyst or auxiliary), the reaction would typically yield a racemic mixture of enantiomers. ucsd.edu
If a synthetic pathway for a derivative of this compound were to involve an SN1 reaction at a chiral center, it would likely lead to racemization, producing a mixture of enantiomers. ucsd.edulibretexts.org Conversely, an SN2 reaction proceeds with inversion of stereochemistry. ucsd.edu The design of a synthetic route aiming for a specific stereoisomer would necessitate the use of stereoselective or stereospecific reactions. scribd.com This could involve employing chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome. researchgate.net
Derivatization Strategies and Analog Generation
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies primarily target the N-H of the thioamide, the aromatic ring, and the methylthio group, which can also serve as a handle for constructing heterocyclic systems.
The amide nitrogen of this compound is a key site for derivatization. N-substitution can be achieved through various reactions, such as alkylation or acylation. These modifications can significantly influence the compound's physicochemical properties, including its lipophilicity and hydrogen-bonding capacity, which in turn can affect its biological activity.
For instance, studies on related 2-methylthiobenzamides have shown that N-substituted derivatives can be synthesized and subsequently cyclized to form various heterocyclic structures. iu.edu The nature of the N-substituent can direct the course of these cyclization reactions.
The benzene (B151609) ring of this compound presents opportunities for further functionalization. Electrophilic aromatic substitution reactions could introduce additional substituents onto the ring, although the directing effects of the existing chloro, methylthio, and amide groups would need to be considered. The chloro and amide groups are generally deactivating and meta-directing, while the methylthio group is activating and ortho, para-directing.
Another key site for modification is the methylthio group. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. evitachem.com This transformation alters the electronic properties and steric bulk of the substituent, which can have a profound impact on biological activity. For example, a study on HDAC inhibitors found that a 2-methylthiobenzamide derivative was a highly selective inhibitor, while the corresponding 2-hydroxy benzamide analog lost selectivity, highlighting the critical role of this functional group. nih.gov
This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly those containing sulfur and nitrogen. Intramolecular cyclization reactions are a common strategy to construct these ring systems.
One notable transformation is the silver-promoted intramolecular cyclization of 2-methylthiobenzamides, which proceeds through the functionalization of the α-C(sp³)–H bond of the methylthio group. nsf.gov This method provides an efficient route to sulfur-containing heterocycles. For example, N-substituted 2-methylthiobenzamides can be cyclized to form benzo[e] nsf.govthiazin-4(3H)-ones. nsf.gov The reaction conditions, such as the choice of silver salt and oxidant (e.g., Selectfluor), are crucial for achieving good yields. nsf.govresearchgate.net
Furthermore, the thioamide functionality itself can participate in cyclization reactions. For example, 2-mercaptobenzamides, which can be conceptually derived from 2-methylthiobenzamides, are key starting materials for the synthesis of benzo[d]isothiazol-3(2H)-ones and benzo[e] nsf.govthiazin-4-ones. nih.gov These reactions often involve intramolecular N-S bond formation, which can be catalyzed by transition metals like copper. nih.gov
Table 2: Derivatization and Cyclization Reactions of 2-Methylthiobenzamide Analogs
| Starting Material Type | Reaction Type | Key Reagents/Conditions | Product Type | Source |
|---|---|---|---|---|
| 2-Methylthiobenzamides | Intramolecular α-C(sp³)–H Functionalization | Ag₂O, Selectfluor | Benzo[e] nsf.govthiazin-4(3H)-ones | nsf.gov |
| 2-Mercaptobenzamides | Intramolecular Oxidative Dehydrogenative Cyclization | Cu(I) catalyst, O₂ | Benzo[d]isothiazol-3(2H)-ones | nih.gov |
| 2-Methylthiobenzamide | Oxidation of sulfur | Hydrogen peroxide, m-CPBA | 2-Methylsulfinyl/sulfonylbenzamide | evitachem.com |
Spectroscopic and Crystallographic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the spectroscopic and crystallographic investigations of the chemical compound this compound (CAS Number: 1174906-85-4) are not available in the public domain. As a result, the creation of a scientifically accurate article with the specific, data-rich subsections as outlined in the request is not possible at this time.
The requested article structure relied on the availability of in-depth research findings for the following analytical methods:
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy , including multi-dimensional techniques (2D NMR, NOESY) for structural elucidation and dynamic NMR for conformational analysis.
Vibrational Spectroscopy , covering both infrared (IR) and Raman spectroscopic analyses for the characterization of molecular structure and functional groups.
Mass Spectrometry , for the confirmation of the molecular formula and a detailed analysis of its fragmentation patterns.
Crystallographic Investigations , which would provide data on the solid-state structure of the molecule.
Searches for this specific compound did not yield published papers or database entries containing the necessary spectra, crystallographic files, or detailed analytical tables. While general information on the spectroscopic properties of related compounds, such as other substituted thiobenzamides, is available, this information is not specific enough to construct a scientifically rigorous and accurate article about this compound without resorting to speculation or extrapolation, which would not meet the required standards of factual accuracy.
For context, a detailed analysis as requested would typically involve interpreting specific data points from these techniques:
For NMR Spectroscopy: A table of ¹H and ¹³C chemical shifts (δ) in ppm, coupling constants (J) in Hz, and correlations from 2D spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be necessary. NOESY (Nuclear Overhauser Effect Spectroscopy) data would reveal through-space proton proximities, crucial for determining stereochemistry. Dynamic NMR studies would involve tracking changes in the NMR spectrum at different temperatures to understand conformational changes, such as rotation around single bonds.
For Vibrational Spectroscopy: An IR and Raman analysis would require tables of characteristic absorption or scattering bands (in cm⁻¹) corresponding to the vibrations of specific functional groups, such as the N-H stretches of the amide group, C=S (thiocarbonyl) or C=O (carbonyl) stretch, C-Cl stretch, and various aromatic C-H and C-C vibrations.
For Mass Spectrometry: Analysis would include the identification of the molecular ion peak (M⁺) to confirm the molecular weight. For a chlorine-containing compound, the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 would be a key feature. chemicalbook.com A detailed fragmentation table would list the mass-to-charge ratio (m/z) of significant fragment ions and propose the neutral losses that form them.
Without access to primary research data for this compound, any attempt to generate the requested content would be hypothetical and not based on established scientific findings.
Spectroscopic and Crystallographic Investigations of this compound
Following a comprehensive search of publicly available scientific databases and literature, no specific experimental data for the spectroscopic and crystallographic properties of the chemical compound "this compound" could be located.
The search included queries for high-resolution mass spectrometry, tandem mass spectrometry, and X-ray crystallography data, as well as searches in chemical repositories such as the Cambridge Crystallographic Data Centre (CCDC), PubChem, and the NIST WebBook. While information on related compounds such as 3-methylthiobenzamide and various other substituted benzamides was found, there is a notable absence of published research detailing the specific analytical characterization of this compound.
This lack of available data prevents the generation of a scientifically accurate article on the following topics as requested:
Iii. Spectroscopic and Crystallographic Investigations of 3 Chloro 2 Methylthiobenzamide
X-ray Crystallography for Solid-State Structure Determination
Polymorphism and Co-crystallization Studies
Without experimental results from techniques such as high-resolution mass spectrometry for accurate mass determination and molecular formula confirmation, or tandem mass spectrometry for elucidating fragmentation patterns, a detailed analysis of the compound's gas-phase ion chemistry is not possible.
Similarly, the absence of X-ray crystallographic data means that the solid-state structure of 3-Chloro-2-methylthiobenzamide remains undetermined. Consequently, crucial information regarding its crystal packing, the nature of its intermolecular interactions (such as hydrogen bonding and π-stacking), its conformation in the crystalline state, and any potential polymorphic forms or co-crystals cannot be provided.
It is concluded that "this compound" is either a novel compound that has not yet been synthesized and/or characterized, or the relevant data has not been made publicly available. Therefore, the subsequent sections of the requested article cannot be completed at this time.
Iv. Theoretical and Computational Chemistry Studies of 3 Chloro 2 Methylthiobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict a variety of properties with reasonable accuracy and computational cost. researchgate.netscirp.orgunitn.it DFT studies can determine the optimized molecular geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. nih.gov
From these fundamental properties, key reactivity descriptors can be calculated. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. Other parameters, such as chemical potential (μ), hardness (η), softness (s), and the electrophilicity index (ω), quantify the molecule's tendency to accept or donate electrons, providing a detailed profile of its chemical reactivity. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. researchgate.net These maps visualize the electron density around the molecule, identifying electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For 3-Chloro-2-methylthiobenzamide, the oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to be primary nucleophilic sites.
While specific DFT studies on this compound are not prominent in the literature, the table below illustrates the typical quantum chemical parameters that would be derived from such an analysis, based on findings for structurally related molecules. scirp.orgresearchgate.net
Table 1: Illustrative Quantum Reactivity Descriptors for this compound Calculated via DFT (Note: These are representative values for illustrative purposes.)
| Parameter | Symbol | Value | Description |
| HOMO Energy | EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |
| Chemical Potential | µ | -3.85 eV | Describes the escaping tendency of electrons from a system. |
| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron configuration. |
| Electrophilicity Index | ω | 2.79 eV | Quantifies the ability of a molecule to accept electrons. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are often used to predict spectroscopic properties with high accuracy. rsc.orgmdpi.com
For this compound, ab initio calculations can predict vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.gov By calculating the force constants of the bonds, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For instance, calculations can pinpoint the frequencies for the C=O stretch of the amide, the N-H stretches, the C-Cl stretch, and the C-S stretch of the methylthio group. Comparing the computed spectrum with experimental data serves to validate both the theoretical model and the experimental assignments. nih.gov
The table below provides an example of how predicted vibrational frequencies for this compound would be presented and assigned.
Table 2: Illustrative Predicted Vibrational Frequencies for this compound from Ab Initio Calculations (Note: These are representative values for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm-1) | Functional Group |
| N-H Asymmetric Stretch | 3450 | Amide (-CONH2) |
| N-H Symmetric Stretch | 3350 | Amide (-CONH2) |
| C-H Aromatic Stretch | 3080 | Benzene (B151609) Ring |
| C=O Stretch | 1685 | Carbonyl (Amide) |
| N-H Bend | 1620 | Amide (-CONH2) |
| C=C Aromatic Stretch | 1580 | Benzene Ring |
| C-N Stretch | 1400 | Amide (-CONH2) |
| C-Cl Stretch | 750 | Chloro Group |
| C-S Stretch | 680 | Methylthio Group |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the molecule's dynamic behavior, including its conformational changes and interactions with its environment. mdpi.com
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are ideal for studying these effects by placing the solute molecule (this compound) in a simulated box of solvent molecules (e.g., water). The simulation can then track how interactions, such as hydrogen bonds between the amide group and water molecules, influence the rotational freedom of the amide and methylthio groups. These interactions can stabilize certain conformations over others, which can be critical for the molecule's ability to bind to a biological target.
MD simulations are extensively used to study how a ligand (a small molecule) interacts with a biological target, such as a protein or enzyme. mdpi.comfrontiersin.org These simulations can reveal the dynamic process of a ligand binding to and unbinding from a target's active site. nih.gov
Extrapolating from this, MD simulations of this compound with a relevant biological target would be invaluable. Such simulations could:
Predict the most stable binding pose of the molecule within the active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex.
Analyze the conformational changes in both the ligand and the target protein upon binding.
Estimate the binding free energy, providing a quantitative measure of binding affinity. frontiersin.orgrsc.org
Simulate the entire binding or unbinding pathway, offering insights into the kinetics (on- and off-rates) of the interaction. h-its.org
These computational approaches are crucial in the early stages of drug discovery for predicting how a molecule might interact with a biological target, guiding the synthesis of more potent and selective compounds.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are frameworks used to understand how the chemical structure of a compound influences its biological activity. wikipedia.orgcollaborativedrug.com
SAR studies involve synthesizing and testing a series of related compounds to identify which chemical groups are important for activity. nih.govresearchgate.net By systematically altering parts of the molecule—for example, by changing the substituents on the benzene ring of this compound—researchers can deduce which modifications lead to an increase or decrease in a desired effect. youtube.com
QSAR modeling takes this a step further by establishing a mathematical relationship between the chemical properties of the molecules and their biological activity. wikipedia.orgnih.gov The general form of a QSAR model is:
Activity = f (Physicochemical Descriptors) + error
These descriptors can be electronic (e.g., charge distribution), steric (e.g., molecular volume), or hydrophobic (e.g., logP). mdpi.com A statistically valid QSAR model (often requiring a correlation coefficient, r², greater than 0.6) can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com
The table below illustrates a hypothetical SAR study for a series of 2-methylthiobenzamide analogs, demonstrating how activity might change with different substitutions at the 3-position of the benzene ring.
Table 3: Illustrative Structure-Activity Relationship (SAR) Data for 3-Substituted-2-methylthiobenzamide Analogs (Note: Data is hypothetical and for illustrative purposes only.)
| Compound | Substituent (R) | Biological Activity (IC50, µM) |
| 1 | -H | 15.2 |
| 2 (Title Compound) | -Cl | 1.7 |
| 3 | -F | 3.5 |
| 4 | -Br | 2.1 |
| 5 | -CH3 | 8.9 |
| 6 | -OCH3 | 12.4 |
This hypothetical data suggests that a halogen at the 3-position is beneficial for activity, with chlorine being optimal. Such a dataset would form the basis for developing a predictive QSAR model. nih.gov
Descriptor Calculation and Feature Selection for Activity Prediction
A cornerstone of computational chemistry and cheminformatics is the ability to transform a chemical structure into a set of numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of a molecule's topology, geometry, and electronic properties. The fundamental idea is that the structure of a molecule determines its properties and activities, and molecular descriptors provide a way to capture this structural information mathematically. researchgate.netkg.ac.rs
For this compound, a wide array of descriptors can be calculated using specialized software such as DRAGON, mordred, or libraries like RDKit. researchgate.netd-nb.info These descriptors fall into several categories:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area, number of rotatable bonds).
3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular surface area, volume, moments of inertia).
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
Once calculated, these descriptors form a large dataset. The next crucial step is feature selection . Not all descriptors are relevant for predicting a specific biological activity. Feature selection methods are employed to identify the most informative descriptors while removing redundant or irrelevant ones. kg.ac.rs This process is vital for building robust and statistically sound Quantitative Structure-Activity Relationship (QSAR) models. kg.ac.rs The goal of a QSAR study is to find a mathematical relationship between the selected descriptors and the observed biological activity of a series of compounds. researchgate.net
Table 1: Examples of Molecular Descriptors Calculable for this compound
| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |
| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Basic property influencing diffusion and transport. |
| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. | Predicts membrane permeability and oral bioavailability. The benzamide (B126) group is a key contributor. |
| Topological (2D) | Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and conformational entropy upon binding to a target. |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Influences solubility and interactions with a biological target's surface. |
| Electronic (QM) | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Crucial for predicting how a molecule will distribute in biological systems. frontiersin.org |
| Electronic (QM) | Dipole Moment | A measure of the net molecular polarity. | Governs non-covalent interactions with polar residues in a protein binding site. |
Predictive Modeling of Molecular Interactions
Predictive modeling uses the selected molecular descriptors to build mathematical models that can forecast the biological activity or properties of new or untested compounds. frontiersin.org For this compound, this could involve predicting its affinity for a specific enzyme or receptor. These models are typically developed using machine learning algorithms like multiple linear regression, support vector machines, or neural networks. nih.gov
The process generally involves:
Dataset Curation: Assembling a set of molecules with known activities for the target of interest.
Descriptor Calculation: As described in the previous section.
Model Building: Using the descriptor data for the training set of molecules to construct a predictive model. pharmacophorejournal.com
Validation: Testing the model's predictive power on an external set of molecules (test set) that were not used during model construction. nih.gov
Molecular docking is another critical predictive modeling technique. It simulates the binding of a small molecule (ligand), such as this compound, to the active site of a macromolecular target, typically a protein. The goal is to predict the preferred binding orientation and affinity (scoring). This method provides a detailed 3D view of the molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. taylorfrancis.com
Cheminformatics and Virtual Screening Applications
Cheminformatics combines chemistry, computer science, and information science to store, retrieve, and analyze chemical data. taylorfrancis.comgrowingscience.com It plays a vital role in modern drug discovery.
Database Analysis and Analog Exploration
Large chemical databases (e.g., PubChem, ChEMBL, ZINC) contain millions of compounds. chemrxiv.org Cheminformatics tools can be used to search these databases for analogs of this compound. This is typically done using similarity searching, where "similarity" is defined based on molecular fingerprints or other structural keys. By exploring the known biological data of structurally similar compounds, researchers can form hypotheses about the potential targets and activities of this compound. This process, known as "guilt-by-association," is a powerful starting point for identifying new research directions.
Pharmacophore Modeling and Ligand-Based Design
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdovepress.com These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.
If a set of active molecules for a particular target is known, a ligand-based pharmacophore model can be generated by aligning the molecules and identifying their common chemical features. nih.govmdpi.com This model can then be used as a 3D query to screen large databases for novel compounds that match the pharmacophore, even if they are structurally diverse from the original set of active molecules. pharmacophorejournal.com For this compound, its key features—the aromatic ring, chloro substituent, methylthio group, and the hydrogen-bonding capable amide group—would be central to building any pharmacophore model.
Alternatively, if the 3D structure of the biological target is known, a structure-based pharmacophore model can be derived directly from the key interaction points within the binding site. dovepress.com This approach is particularly useful when few active ligands are known.
Reaction Pathway Energetics and Transition State Analysis
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for studying chemical reactions. dtu.dk These methods can be used to map out the entire energy landscape of a reaction, providing deep mechanistic insights.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists can:
Locate Transition States (TS): A transition state is the highest energy point along the reaction coordinate. ic.ac.uk Identifying the geometry and energy of the TS is crucial for understanding the reaction mechanism and calculating the activation energy barrier. For instance, in the synthesis of benzamides, the mechanism can involve the formation of an acyl chloride intermediate from a carboxylic acid using thionyl chloride, a process whose transition states can be computationally modeled. ic.ac.uk
Simulate Reaction Pathways: By calculating the intrinsic reaction coordinate (IRC), researchers can confirm that a located transition state correctly connects the reactants and products, providing a virtual "movie" of the reaction mechanism at the atomic level. ic.ac.uk
This type of analysis could be applied to understand the synthesis of this compound from its precursors, potentially revealing ways to optimize reaction conditions for higher yield or selectivity.
V. Mechanistic Investigations of Biological Activities of 3 Chloro 2 Methylthiobenzamide and Its Analogs
Cellular and Molecular Target Identification
The identification of specific cellular and molecular targets is a crucial step in elucidating the mechanism of action of a compound. For 3-Chloro-2-methylthiobenzamide, this area of investigation is still developing. However, research on related benzamide (B126) and thiobenzamide (B147508) structures offers a foundational understanding of potential targets.
Currently, there is a lack of specific studies detailing enzyme inhibition assays and kinetic characterization for this compound. However, the broader class of thiobenzamide and related sulfur-containing aromatic compounds has been investigated for enzyme inhibitory activity. For instance, certain thio/semicarbazide-based benzyloxy derivatives have been identified as competitive inhibitors of monoamine oxidase-B (MAO-B), a key enzyme in the metabolism of neurotransmitters nih.gov. Thiophene-2-sulfonamide derivatives have also been shown to competitively inhibit lactoperoxidase nih.gov. These findings suggest that the structural motifs present in and related to this compound have the potential to interact with and inhibit enzymatic activity. Further research is necessary to determine if this compound exhibits similar properties against a range of enzymes.
Direct receptor binding profiling and selectivity analysis for this compound are not extensively documented. However, studies on various substituted benzamides have demonstrated their capacity to act as ligands for neurotransmitter receptors. Notably, compounds such as raclopride (B1662589) and amisulpiride have shown high selectivity for dopamine (B1211576) D2 receptors nih.govnih.govpnas.orgpnas.org. The benzamide scaffold is a key structural feature for this receptor interaction. While the substitution pattern of this compound differs significantly from these dopamine receptor ligands, the general precedent for benzamide derivatives binding to specific receptors warrants future investigation into the receptor binding profile of this compound.
There are no specific protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR), reported for this compound in the available scientific literature. SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, and its application could provide significant insights into the binding kinetics and affinity of this compound to potential protein targets nih.govfrontiersin.orgcnr.itmdpi.comrsc.org. Future research employing SPR and other biophysical techniques will be essential to identify and characterize the direct molecular partners of this compound.
Modulation of Cellular Pathways
Investigations into how this compound and its analogs affect cellular pathways have yielded more specific findings, particularly in the context of cancer cell biology.
While direct studies on this compound's effect on the cell cycle are not available, research on structurally related compounds indicates a potential for cell cycle modulation. For example, certain N-substituted benzamides have been shown to induce a G2/M cell cycle block in cancer cell lines nih.govresearchgate.net. Similarly, some thiosemicarbazone derivatives can cause cell cycle arrest in the G2/M phase researchgate.net. One study on a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, which share the chloro and alkylthio substitutions on a benzene (B151609) ring, found that the most cytotoxic compounds led to an increase of cells in the sub-G1 phase, which is indicative of apoptosis semanticscholar.orgresearchgate.net.
| Compound/Analog | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Declopramide (N-substituted benzamide) | 70Z/3 pre-B cells | G2/M phase block | nih.govresearchgate.net |
| Compound 24 (a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl) derivative) | HCT-116, HeLa, MCF-7 | Increase in sub-G1 cell population | semanticscholar.orgresearchgate.net |
The induction of apoptosis is a significant area of investigation for compounds with anticancer potential. Studies on analogs of this compound have provided evidence for their pro-apoptotic activity. A notable study on a series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives demonstrated that the most active compounds induced apoptosis in cancer cells. This was accompanied by a decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis semanticscholar.orgresearchgate.net. The intrinsic pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases cellsignal.comteachmeanatomy.info.
Furthermore, other N-substituted benzamides have been shown to induce apoptosis through the release of cytochrome c into the cytosol and the subsequent activation of caspase-9 nih.govresearchgate.net. This provides a potential mechanistic framework for how benzamide-containing compounds might trigger programmed cell death.
| Compound/Analog | Cell Line(s) | Mean IC50 (µM) | Key Apoptotic Events Observed | Reference |
|---|---|---|---|---|
| Compound 20 (a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl) derivative) | HCT-116, HeLa, MCF-7 | 12.8 | Cytotoxicity, indicative of cell death | semanticscholar.org |
| Compound 24 (a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl) derivative) | HCT-116, HeLa, MCF-7 | 12.7 | Induction of apoptosis, decrease in mitochondrial membrane potential | semanticscholar.orgresearchgate.net |
| Declopramide (N-substituted benzamide) | 70Z/3, HL60 | >250 | Cytochrome c release, caspase-9 activation | nih.govresearchgate.net |
Impact on Tubulin Polymerization and Cytoskeletal Dynamics
While no studies have specifically examined the effect of this compound on tubulin, various other benzamide derivatives have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.net Microtubules, which are dynamic polymers of αβ-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, making them a key target in cancer therapy. mdpi.com
Certain N-benzylbenzamide derivatives, for example, have been designed and synthesized to act as tubulin polymerization inhibitors. nih.gov Mechanistic studies demonstrated that some of these analogs bind to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.net This binding event disrupts the assembly of microtubules, which can lead to an arrest of the cell cycle in the G2/M phase, induction of apoptosis, and potent antitumor activity. nih.govmdpi.com Similarly, some benzimidazole (B57391) derivatives containing a carboxamide moiety have also shown tubulin polymerization inhibition. nih.gov These findings suggest that the benzamide scaffold is a viable pharmacophore for developing agents that target cytoskeletal dynamics, although the specific activity of this compound remains uninvestigated.
In Vitro Cellular Assays for Mechanistic Elucidation
High-Throughput Screening (HTS) is a method used in drug discovery to test a large number of compounds for activity in a specific biological assay. nih.govsigmaaldrich.com This approach allows for the rapid identification of "hit" compounds that can modulate a biological target or pathway. For a compound like this compound or its analogs, HTS could be employed to screen large chemical libraries against various targets, such as specific enzymes or receptors, to uncover potential biological activities.
The process involves using automated liquid handling and multi-mode signal detection to run assays in high-density plate formats (e.g., 96- or 384-well plates). nih.gov A screening campaign for benzamide analogs could involve cell-based assays measuring cell viability, apoptosis, or specific signaling pathways to build a profile of their biological effects across different cell types.
Following initial identification through screening, specific in vitro studies in relevant cell lines are conducted to validate targets and elucidate the mechanism of action. For benzamide analogs showing anticancer potential, a panel of cancer cell lines would be used to determine their antiproliferative activity.
For instance, studies on the N-substituted benzamide, declopramide, in a pre-B cell line and a human promyelocytic cancer cell line (HL60) showed that it induced a G2/M cell cycle block, followed by the release of cytochrome c and activation of caspase-9, ultimately leading to apoptosis. nih.gov Other research on novel benzamide derivatives has utilized human ovarian (A2780) and breast (MCF-7) cancer cell lines to assess cytotoxicity using methods like the MTT assay. nih.gov Such studies help to confirm the mechanism of action, for example, by measuring the expression levels of key proteins involved in apoptosis (like p53, Bax, and Bcl-2) or cell cycle regulation. rsc.org
Preclinical Studies on Molecular Action and Disposition (excluding human data)
Preclinical in vivo studies are essential to bridge the gap between laboratory research and clinical trials. bioagilytix.com Target engagement studies in animal models aim to confirm that a drug candidate interacts with its intended molecular target in a living organism. For an analog of this compound identified as a tubulin inhibitor, this could involve administering the compound to mice bearing human tumor xenografts. nih.govnih.gov
Researchers would then analyze tumor tissue to measure the extent of target modulation. For example, they might assess the ratio of polymerized to soluble tubulin or look for downstream biomarkers of microtubule disruption, such as mitotic arrest and apoptosis. Such studies are critical for establishing a link between target interaction and therapeutic efficacy in a whole-animal system. youtube.com
Pharmacokinetics (PK) describes how an organism affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes how the drug affects the organism. nih.gov Preclinical PK/PD studies in animal models, such as mice or rats, are conducted to understand the relationship between the drug's concentration in the body and its pharmacological effect over time. nih.gov
For a potential therapeutic benzamide analog, researchers would administer the compound and take serial blood samples to determine key PK parameters like maximum concentration (Cmax), half-life, and area under the curve (AUC). nih.gov These data would then be correlated with a PD endpoint, such as the degree of tumor growth inhibition in a cancer model or a specific biomarker of target engagement. nih.gov This correlation is crucial for predicting an effective dosing regimen for potential future human studies. usamvcluj.ro
Disclaimer: No specific data for this compound was found for the topics discussed. The information presented is based on research conducted on other compounds within the broader benzamide chemical class. Consequently, no data tables for this compound could be generated.
Vi. Role As a Synthetic Intermediate and Chemical Scaffold in Specialized Chemistry
Precursor in the Synthesis of Heterocyclic Compounds
The benzamide (B126) moiety, particularly the thioamide variant if the carbonyl group were to be thionated, is a well-established precursor for a variety of heterocyclic compounds. The presence of the chloro and methylthio groups on the benzene (B151609) ring provides additional handles for chemical modification, either before or after heterocycle formation, allowing for the fine-tuning of the final product's properties.
Formation of Thiazoles, Thiadiazoles, and Related Sulfur-Containing Systems
Thioamides are common starting materials for the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of a thioamide with an α-haloketone organic-chemistry.orgyoutube.com. In this context, 3-Chloro-2-methylthiobenzamide could theoretically be converted to its corresponding thioamide, 3-chloro-2-methylthio(thiobenzamide), which would then be a suitable precursor for thiazole synthesis.
Similarly, 1,3,4-thiadiazoles are frequently synthesized from thiosemicarbazides, which can be prepared from thioamides or their precursors nih.govcore.ac.ukpharmedicopublishers.com. The general synthetic strategies often involve the cyclization of a thiosemicarbazide (B42300) derivative with reagents like carboxylic acids, acid chlorides, or through oxidative cyclization core.ac.ukpharmedicopublishers.com.
The following table outlines general synthetic methods for thiazoles and thiadiazoles where a thioamide derivative, potentially derived from a compound like this compound, could serve as a starting material.
| Heterocycle | General Synthetic Method | Potential Precursor Requirement |
| Thiazole | Hantzsch Synthesis | Thioamide and α-haloketone |
| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazide | Thiosemicarbazide (derivable from a thioamide) |
| 1,3,4-Thiadiazole | Oxidative Cyclization | Thiourea derivative |
Utilization in Nitrogen Heterocycle Synthesis (e.g., Imidazoles, Pyridines)
The synthesis of nitrogen-containing heterocycles often involves the condensation of precursors that provide the necessary nitrogen and carbon atoms for ring formation. Benzamide derivatives can be precursors for certain nitrogen heterocycles. For example, imidazoles can be synthesized through various methods, some of which might involve amide functionalities nih.gov.
The synthesis of substituted pyridines can also, in some cases, utilize precursors derived from amides. However, the direct role of a substituted benzamide like this compound in common pyridine (B92270) syntheses is not a standard or frequently documented pathway.
As with sulfur-containing heterocycles, there is a lack of specific documented evidence in the scientific literature for the use of this compound as a direct precursor in the synthesis of imidazoles, pyridines, or other related nitrogen heterocycles. The potential for its use exists based on its functional groups, but this has not been a reported area of research.
Scaffold for Design of Molecular Probes
A molecular scaffold is a core structure upon which other chemical groups can be built to create a family of compounds with specific functions. Molecular probes are molecules used to study biological systems, and their design often relies on a central scaffold that can be modified to tune properties like fluorescence, affinity, and specificity rsc.orgresearchgate.net.
Development of Fluorescent or Isotopic Probes
The development of fluorescent probes requires a scaffold that either is inherently fluorescent or can be readily conjugated to a fluorophore. The this compound structure is not intrinsically fluorescent. To be used as a scaffold for a fluorescent probe, it would need to be chemically modified to incorporate a fluorophore. The benzene ring offers positions for such modifications.
Isotopic probes, which contain heavy isotopes of certain atoms (e.g., ¹³C, ¹⁵N, ²H), are used in various analytical techniques, including mass spectrometry and NMR, to trace metabolic pathways or quantify molecules. A scaffold like this compound could be synthesized using isotopically labeled starting materials to create such probes.
There are currently no research findings that describe the use of this compound as a scaffold for the development of either fluorescent or isotopic probes.
Intermediate in Agrochemical and Specialty Chemical Synthesis
Substituted benzamides and related aromatic compounds are important intermediates in the synthesis of a wide range of commercial chemicals, including those used in agriculture. A Chinese patent describes a process for preparing "3-chloro-2-methyl thiobenzoxide," noting that it is a useful intermediate for agrochemicals and medicine google.com. While the name is slightly different from this compound, it points to the potential utility of the 3-chloro-2-methylthiobenzene core in these applications. The synthesis described in the patent starts from 3-chloro-2-methylaniline (B42847) google.com.
Furthermore, the related compound 3-chloro-2-methylaniline is a known intermediate for quinolinecarboxylic acid herbicides google.com. This suggests that the substitution pattern of this compound is relevant to the agrochemical field.
Despite these connections, there is no direct and specific information in the reviewed literature detailing the synthesis of a particular agrochemical or specialty chemical using this compound as the starting intermediate.
The table below summarizes the potential but currently undocumented roles of this compound.
| Application Area | Potential Role | Documented Evidence |
| Heterocycle Synthesis | Precursor for thiazoles, thiadiazoles, etc. | None found |
| Molecular Probes | Scaffold for fluorescent or affinity probes | None found |
| Agrochemicals | Intermediate for herbicides or fungicides | A related compound is cited as an intermediate google.com |
Applications in Herbicide or Insecticide Precursor Chemistry
While direct evidence of this compound's use as a precursor for specific commercial herbicides or insecticides is not extensively documented in publicly available scientific literature, its chemical structure strongly suggests its potential as a valuable intermediate in agrochemical synthesis. This potential is primarily inferred from the well-established applications of its immediate precursor, 3-chloro-2-methylaniline.
3-Chloro-2-methylaniline as a Key Agrochemical Intermediate
3-Chloro-2-methylaniline is a significant intermediate in the production of quinolinecarboxylic acid herbicides. Notably, it is a key raw material for the synthesis of the herbicide quinclorac (B55369), which is widely used for controlling weeds, particularly barnyard grass, in rice fields. The purity of 3-chloro-2-methylaniline directly impacts the yield and efficacy of the final quinclorac product.
The synthesis of herbicidal quinclorac derivatives often involves complex multi-step processes where the strategic introduction of various functional groups is crucial for the final product's activity. The conversion of 3-chloro-2-methylaniline to this compound introduces a thioamide functional group, which can serve as a versatile handle for further chemical modifications and the construction of more complex heterocyclic systems common in modern agrochemicals.
A closely related compound, 3-chloro-2-methyl thiobenzoxide, has been identified as a useful intermediate for agricultural chemicals, further supporting the potential role of thio-functionalized benzamide derivatives in this sector. Additionally, various thiobenzamide (B147508) compounds, which share the core structural motif of the target compound, have been patented for their excellent insecticidal activity against common agricultural and forest pests.
Table 1: Key Precursors and Related Compounds in Agrochemical Synthesis
| Compound Name | CAS Number | Role in Agrochemical Synthesis |
| 3-Chloro-2-methylaniline | 87-60-5 | Intermediate for the herbicide quinclorac. |
| Quinclorac | 84087-01-4 | A selective herbicide used in rice cultivation. |
| 3-chloro-2-methyl thiobenzoxide | Not Available | Intermediate for agricultural chemicals. |
Industrial Synthesis of Dyes and Pigments (if applicable)
Similar to its role in agrochemical synthesis, the application of this compound in the dye and pigment industry is inferred from the use of its precursor, 3-chloro-2-methylaniline.
3-Chloro-2-methylaniline in Dyestuff Production
3-Chloro-2-methylaniline is an important intermediate in the manufacture of azo dyes. Specifically, it is used in the synthesis of the dyestuff known as DB-50. Azo dyes are a major class of synthetic colorants that are produced through a two-step reaction involving the diazotization of an aromatic amine followed by coupling with another aromatic compound. The specific chemical properties of the aromatic amine, such as the presence and position of substituents like chlorine and methyl groups, influence the color and fastness properties of the resulting dye.
The transformation of 3-chloro-2-methylaniline into this compound would alter its electronic and steric properties, which could be leveraged to create novel dye structures with potentially different colors or improved properties. The thioamide group could also serve as a reactive site for further chemical elaboration in the synthesis of more complex dye molecules.
Vii. Future Research Directions and Perspectives for 3 Chloro 2 Methylthiobenzamide
Untapped Synthetic Avenues and Methodological Advancements
The future synthesis of 3-Chloro-2-methylthiobenzamide analogs is likely to move beyond traditional methods, embracing more efficient, sustainable, and diverse synthetic routes. Modern synthetic methodologies offer the potential to rapidly generate libraries of derivatives with varied substitution patterns, which is crucial for establishing robust structure-activity relationships (SAR).
Key future synthetic approaches may include:
C-H Activation: Direct functionalization of the aromatic ring and the methyl group could provide a more atom-economical and efficient route to novel analogs, avoiding multi-step synthetic sequences that often involve protecting groups.
Flow Chemistry: The use of continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety for handling reactive intermediates, and facile scalability of synthetic processes.
Photoredox Catalysis: Light-mediated reactions can enable unique bond formations under mild conditions, opening up new avenues for derivatization that are not accessible through traditional thermal methods.
Bio-catalysis: Employing enzymes as catalysts can offer high chemo-, regio-, and stereoselectivity in the synthesis of chiral derivatives of this compound, which could be critical for optimizing interactions with biological targets.
These advanced synthetic methods will be instrumental in creating a diverse chemical library for biological screening and material science applications.
| Synthetic Method | Potential Advantage for this compound Derivatives |
| C-H Activation | Fewer synthetic steps, increased efficiency, access to novel substitution patterns. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability. |
| Photoredox Catalysis | Mild reaction conditions, unique bond formations. |
| Bio-catalysis | High selectivity for chiral compounds. |
Exploration of Novel Molecular Targets and Biological Mechanisms
While the biological activities of some substituted benzamides and thioamides are known, the specific molecular targets and mechanisms of action for this compound are largely uncharted. Future research should focus on a systematic exploration of its biological effects to identify novel therapeutic applications.
Potential areas for investigation include:
Kinase Inhibition: Many substituted benzamides exhibit inhibitory activity against various protein kinases implicated in cancer and inflammatory diseases. Screening this compound and its analogs against a panel of kinases could reveal novel anti-cancer or anti-inflammatory agents.
GPCR Modulation: G-protein coupled receptors are a major class of drug targets. Given the structural similarities to known GPCR ligands, investigating the interaction of this compound with various GPCRs could uncover new therapeutic avenues.
Enzyme Inhibition: The thioamide moiety can act as a bioisostere for the amide bond, potentially leading to inhibitory activity against enzymes such as proteases or histone deacetylases (HDACs). For instance, some benzamide (B126) derivatives are known to inhibit carbonic anhydrase and acetylcholinesterase, suggesting these as potential targets. nih.gov
Antimicrobial Activity: The structural features of this compound suggest it could be explored for antibacterial or antifungal properties, a field where new scaffolds are urgently needed to combat growing resistance.
A comprehensive biological evaluation will require a combination of high-throughput screening, cell-based assays, and detailed mechanistic studies to elucidate the precise molecular interactions and downstream signaling pathways.
Advanced Computational Approaches in Drug Discovery and Design
In silico methods are indispensable tools for accelerating the drug discovery process. taylorandfrancis.com For this compound, computational chemistry can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future computational research should focus on:
Virtual Screening and Molecular Docking: Screening large virtual libraries of this compound derivatives against known and predicted protein targets can prioritize compounds for synthesis and biological testing. doaj.org This approach can help identify potential binding modes and key interactions within the active site of a target protein. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to correlate the structural features of this compound analogs with their biological activity, providing valuable insights for the design of more potent compounds.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds is crucial for identifying candidates with favorable drug-like properties early in the discovery pipeline, thereby reducing the likelihood of late-stage failures.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic understanding of the binding of this compound derivatives to their targets, offering insights into the stability of the ligand-protein complex and the role of conformational changes in binding.
The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.
| Computational Technique | Application in this compound Research |
| Virtual Screening | Identification of potential biological targets and hit compounds. |
| QSAR | Guiding the design of more potent analogs. |
| ADMET Prediction | Early assessment of drug-like properties. |
| Molecular Dynamics | Understanding the dynamics of ligand-target interactions. |
Interdisciplinary Collaborations in Chemical Biology and Material Science
Promising areas for interdisciplinary research include:
Chemical Biology: The development of chemical probes based on the this compound scaffold can be used to study biological pathways and validate new drug targets. These probes could be functionalized with reporter tags for imaging or affinity tags for target identification. The study of organosulfur compounds is a significant area within chemical biology. nih.gov
Material Science: The thioamide moiety is known to release hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles. rsc.org Incorporating this compound into polymeric materials could lead to the development of novel biomaterials that provide controlled release of H₂S for applications in tissue engineering and regenerative medicine. researchgate.net
Supramolecular Chemistry: The ability of the thioamide group to participate in hydrogen bonding and other non-covalent interactions can be exploited in the design of novel supramolecular assemblies and co-crystals with unique properties. acs.org These could have applications in areas such as sensing, catalysis, or advanced materials. acs.org
By fostering collaborations between synthetic chemists, biologists, computational scientists, and material scientists, the full potential of this compound as a versatile molecular scaffold can be realized.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2-methylthiobenzamide, and how can purity be ensured?
The synthesis typically involves coupling reactions between substituted benzoyl chlorides and thioamides. For example, analogous compounds (e.g., 3-chloro-N-(2-methoxyphenyl)benzamide) are synthesized via refluxing intermediates with anhydrides under nitrogen protection, followed by purification using reverse-phase HPLC with methanol-water gradients . To ensure purity, confirm the product via melting point analysis (e.g., 133–137°C for 3-chlorobenzamide derivatives) and spectroscopic characterization (NMR, IR).
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Analyze H and C spectra to confirm substituent positions. For example, aromatic protons in similar compounds show shifts at δ 7.2–8.1 ppm, while methylthio groups appear as singlets near δ 2.5 ppm .
- IR : Look for absorption peaks at ~1650 cm (C=O stretch) and ~2550 cm (S-H stretch in thioamides) .
- HPLC : Use a C18 column with methanol/water mobile phases (gradient 30% → 100% methanol) to achieve >98% purity .
Q. What are the critical storage conditions to maintain the stability of this compound?
Store the compound at room temperature in airtight containers, protected from light and moisture. Stability studies on related benzamides suggest degradation under prolonged exposure to humidity or elevated temperatures (>40°C) . Pre-prepared stock solutions in DMSO should be aliquoted and stored at -20°C to prevent freeze-thaw degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Contradictions may arise from assay variability (e.g., bacterial strains, incubation conditions). To address this:
- Standardize assays : Use CLSI guidelines for antibacterial testing, including positive controls (e.g., ciprofloxacin) and minimum inhibitory concentration (MIC) determinations .
- Statistical validation : Apply ANOVA or t-tests to compare results across multiple replicates and laboratories .
- Structural correlation : Cross-reference bioactivity with crystallographic data (e.g., CCDC-deposited structures) to identify functional group contributions .
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound analogs?
- Derivatization : Synthesize analogs with variations in the chloro, methylthio, or benzamide moieties. For example, replace the methylthio group with methoxy or nitro groups to assess electronic effects .
- Biological testing : Screen derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) using enzyme inhibition assays .
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and correlate with activity trends .
Q. How can researchers design experiments to investigate the metabolic stability of this compound?
- In vitro metabolism : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Monitor for glutathione adducts, indicating reactive intermediate formation .
- Isotope labeling : Synthesize C-labeled analogs to track metabolic pathways in pharmacokinetic studies .
- CYP inhibition assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Q. What methodologies are suitable for elucidating the mechanism of action of this compound in antibacterial applications?
- Proteomic profiling : Use 2D gel electrophoresis or mass spectrometry to identify bacterial protein expression changes post-treatment .
- Membrane permeability assays : Employ fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial cell membranes .
- Gene knockout studies : Utilize CRISPR-Cas9 to delete putative target genes in model organisms (e.g., E. coli) and evaluate resistance development .
Data Reporting and Validation
Q. What criteria should be followed to ensure reproducibility in synthesizing and testing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
